Cas no 7489-66-9 (2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate)

2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate structure
7489-66-9 structure
Product Name:2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate
CAS-nummer:7489-66-9
MF:C16H20N2O2S
MW:304.407202720642
CID:877998
PubChem ID:65595
Update Time:2025-04-19

2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate
    • Tipindole
    • 1,3,4,5-tetrahydro-thiopyrano[4,3-b]indole-8-carboxylic acid 2-dimethylamino-ethyl ester
    • 2-(Dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano(4,3-b)indole-8-carboxylate
    • 3.4-Dihydro-thiopyrano<4,3-b>indol-carbonsaeure-(8)-<2-dimethylamino-aethylester>
    • Tipindol
    • Tipindol [INN-Spanish]
    • Tipindolum
    • Tipindolum [INN-Latin]
    • SCHEMBL2108871
    • NS00126373
    • CBDivE_003274
    • 2-(dimethylamino)ethyl 1H,3H,4H,5H-thiopyrano[4,3-b]indole-8-carboxylate
    • BDBM78798
    • 1,3,4,5-Tetrahydrothiopyrano(4,3-b)indole-8-carboxylic acid, 2-(dimethylamino)ethyl ester
    • 2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate;hydrochloride
    • Oprea1_217221
    • US65H9WBNH
    • CHEMBL494521
    • HMS1473G01
    • 7489-66-9
    • UNII-US65H9WBNH
    • Q27291237
    • cid_2831581
    • CCG-103021
    • MFCD00868055
    • Oprea1_634118
    • 1,3,4,5-tetrahydrothiopyran[4,3-b]indole-8-carboxylic acid 2-(dimethylamino)ethyl ester;hydrochloride
    • MLS000766700
    • IDI1_019451
    • ChemDiv3_000133
    • DTXSID70225869
    • AKOS001582675
    • Tipindole [INN]
    • 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid 2-(dimethylamino)ethyl ester;hydrochloride
    • SMR000339596
    • Inchi: 1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3
    • InChI-sleutel: WNDHLINIYZAWCR-UHFFFAOYSA-N
    • LACHT: S1CCC2=C(C1)C1C=C(C(=O)OCCN(C)C)C=CC=1N2

Berekende eigenschappen

  • Exacte massa: 304.12500
  • Monoisotopische massa: 304.124549
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 377
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 70.6
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.253
  • Kookpunt: 490.4°C at 760 mmHg
  • Vlampunt: 250.4°C
  • Brekindex: 1.647
  • PSA: 70.63000
  • LogboekP: 2.67560
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd